molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1304459
CAS No.: 223786-53-6
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a chemical compound that combines a piperidine ring with a nitrophenyl group and a carboxylic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile structure, which allows for various chemical modifications and applications .

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is used in various scientific research applications:

Safety and Hazards

The compound may cause skin irritation and respiratory irritation . It’s recommended to handle the compound with care and use appropriate safety measures. For more detailed safety and hazard information, it’s recommended to refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring, followed by nitration and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid
  • Isonipecotic acid
  • Piperidine derivatives with various substituents

Uniqueness

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is unique due to its combination of a nitrophenyl group and a piperidine ring, which provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound in drug development and organic synthesis .

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377610
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-53-6
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (3.84 g, 14.53 mmol) and NaOH (0.87 g, 21.79 mmol) in 15 mL of MeOH and 5 mL of water was stirred at room temperature for 3 hours. The volatiles were removed in vacuo to give 1-(4-nitrophenyl)piperidine-4-carboxylic acid.
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 1-(4-nitrophenyl)piperidine-4-carboxylic acid ethyl ester (2.78 g, 10 mmol) obtained in Example 2(1) was dissolved in ethanol (10 ml), and a 4 N sodium hydroxide aqueous solution (5 ml, 20 mmol) was added thereto. The mixture was refluxed under heat for 1 hour. After cooling to room temperature, water (30 ml) and 2 N hydrochloric acid (10 ml) were added to the mixture, and the precipitate was collected by filtration, thereby obtaining 1-(4-nitrophenyl)piperidine-4-carboxylic acid (2.47 g, 97%) as a yellow solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of isonipocotic acid (8.3 g, 64 mmol) in methanol (250 mL) is added tetrabutylammonium hydroxide (40% aqueous solution, 42 mL). Solvents were then removed under reduced pressure. Residual water is removed by azeotropic distillation with toluene. The semisolid tetrabutylammonium isonipecotate is dried under high vacuum. To a solution of tetrabutylammonium isonipecotate (64 mmol) in dimethylsulfoxide (150 mL) is added 4-fluoronitrobenzene (7.5 mL, 71 mmol) and potassium carbonate (9.6 g, 70 mmol). The reaction mixture is heated in a 75° C. oil bath for three hours and then allowed to cool to room temperature. Water is added, followed by concentrated hydrochloric acid to bring the mixture to pH 6. The precipitated material is collected by filtration, washed with acetonitrile, and dried under house vacuum to provide 1-(4-nitrophenyl)piperidine-4-carboxylic acid as a yellow powder (14 g, 88%).
[Compound]
Name
acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
tetrabutylammonium isonipecotate
Quantity
64 mmol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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